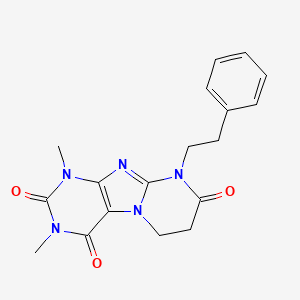
beta-Cyclodextrin, 6A-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are derivatives of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven D-glucose units linked by alpha-1,4-glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics .
準備方法
Synthetic Routes and Reaction Conditions
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are typically synthesized through the acetylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with acetic anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective acetylation at specific hydroxyl groups .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The products are then purified through techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate beta-cyclodextrin.
Complexation: They can form inclusion complexes with a wide range of guest molecules through non-covalent interactions.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine or Sodium Hydroxide: Used as bases in acetylation reactions.
Acids or Bases: Used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the substituent introduced.
Beta-Cyclodextrin: Formed upon hydrolysis of acetyl groups.
科学的研究の応用
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin have a wide range of applications in scientific research:
作用機序
The primary mechanism by which Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin exert their effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates guest molecules, thereby enhancing their solubility and stability. This inclusion complex formation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
類似化合物との比較
Similar Compounds
Beta-Cyclodextrin: The parent compound, which lacks acetyl groups.
Triacetyl-beta-cyclodextrin: A derivative with three acetyl groups.
Succinyl-beta-cyclodextrin: A derivative with succinyl groups.
Uniqueness
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are unique due to their selective acetylation, which imparts specific properties such as enhanced solubility and the ability to form stable inclusion complexes with a variety of guest molecules. These properties make them particularly valuable in applications requiring precise molecular recognition and separation .
特性
CAS番号 |
131991-46-3 |
|---|---|
分子式 |
C44H72O36 |
分子量 |
1177.0 g/mol |
IUPAC名 |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl acetate |
InChI |
InChI=1S/C44H72O36/c1-9(51)66-8-16-37-23(58)30(65)44(73-16)79-36-15(7-50)71-42(28(63)21(36)56)77-34-13(5-48)69-40(26(61)19(34)54)75-32-11(3-46)67-38(24(59)17(32)52)74-31-10(2-45)68-39(25(60)18(31)53)76-33-12(4-47)70-41(27(62)20(33)55)78-35-14(6-49)72-43(80-37)29(64)22(35)57/h10-50,52-65H,2-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1 |
InChIキー |
HECSPEHQYGRENG-LZITWAFGSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
正規SMILES |
CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053751.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)


![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)

![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)



![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)

